Abacavir-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

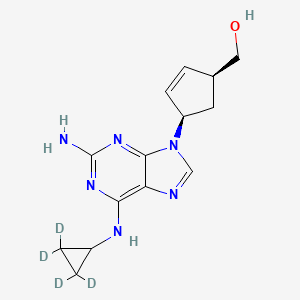

Abacavir-d4 is a deuterated compound of Abacavir, a nucleoside reverse transcriptase inhibitor analog of guanosine. Abacavir is primarily used to decrease HIV viral loads, retard or prevent damage to the immune system, and reduce the risk of developing AIDS . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of Abacavir .

Méthodes De Préparation

The synthetic route for Abacavir typically involves the reaction of a suitable di-halo aminopyrimidine starting material with an aminoalcohol, followed by cyclization and displacement of a chlorine atom with cyclopropylamine . The deuterium atoms are introduced through specific deuterated reagents and conditions to replace hydrogen atoms in the molecule .

Analyse Des Réactions Chimiques

Abacavir-d4, like Abacavir, undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction . The major products formed from these reactions are typically deuterated analogs of the original compounds, which are used to study the metabolic pathways and stability of Abacavir .

Applications De Recherche Scientifique

Abacavir-d4 is extensively used in scientific research to study the pharmacokinetics, metabolic pathways, and stability of Abacavir. It is used as an internal standard for the quantification of Abacavir in various biological samples using techniques such as gas chromatography and liquid chromatography-mass spectrometry . Additionally, this compound is used in the development of long-acting antiretroviral therapies and in studies investigating the oxidative stability of Abacavir .

Mécanisme D'action

Abacavir-d4, like Abacavir, is a nucleoside reverse transcriptase inhibitor. It is converted intracellularly to the active metabolite carbovir triphosphate, which competes with deoxyguanosine-5’-triphosphate for incorporation into viral DNA. This inhibits the HIV reverse transcriptase enzyme and acts as a chain terminator of DNA synthesis, thereby preventing the replication of the virus .

Comparaison Avec Des Composés Similaires

Abacavir-d4 is unique due to the presence of deuterium atoms, which provide insights into the pharmacokinetics and metabolic pathways of Abacavir. Similar compounds include other nucleoside reverse transcriptase inhibitors such as Zidovudine, Lamivudine, and Didanosine . These compounds also inhibit the reverse transcriptase enzyme but differ in their chemical structure and pharmacokinetic properties.

Propriétés

IUPAC Name |

[(1S,4R)-4-[2-amino-6-[(2,2,3,3-tetradeuteriocyclopropyl)amino]purin-9-yl]cyclopent-2-en-1-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10+/m1/s1/i2D2,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGSCOLBFJQGHM-ZOTQTBSBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1148504.png)